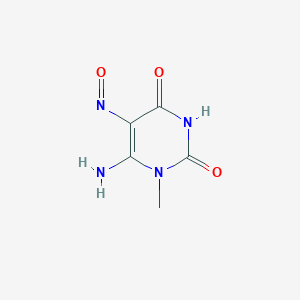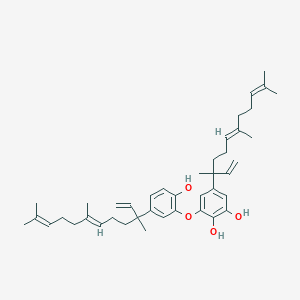
Peltatol B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peltatol B is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a heterocyclic compound that contains a pyridine ring and a thiazole ring. Peltatol B has been synthesized using various methods, and its unique structure has led to its use in scientific research.
Mecanismo De Acción
The mechanism of action of Peltatol B is not fully understood, but it is believed to act as an allosteric inhibitor of its target enzymes and receptors. It binds to a specific site on the enzyme or receptor, causing a conformational change that inhibits its activity.
Biochemical and Physiological Effects:
Peltatol B has been shown to have various biochemical and physiological effects, including inhibition of cell growth, induction of cell death, and anti-inflammatory activity. It has also been shown to have potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammation-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Peltatol B in lab experiments is its unique structure, which allows for the development of specific inhibitors and probes for various enzymes and receptors. However, one limitation is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of Peltatol B in scientific research. One area of interest is the development of more potent and selective inhibitors and probes for specific enzymes and receptors. Another area of interest is the investigation of Peltatol B's potential as a therapeutic agent for various diseases, including cancer and inflammation-related disorders. Additionally, the development of new synthesis methods for Peltatol B could lead to more efficient and cost-effective production.
Métodos De Síntesis
Peltatol B can be synthesized using a variety of methods, including the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with 2-bromo-3-chloropyridine in the presence of potassium carbonate. The reaction yields Peltatol B as a yellow solid, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
Peltatol B has been used in various scientific research applications, including drug discovery and development, biochemistry, and molecular biology. It has been shown to have potential as an inhibitor of various enzymes and receptors, including the protein kinase CK2 and the adenosine A3 receptor. Peltatol B has also been used in the development of fluorescent probes for imaging cellular processes.
Propiedades
Número CAS |
140872-95-3 |
|---|---|
Nombre del producto |
Peltatol B |
Fórmula molecular |
C42H58O4 |
Peso molecular |
626.9 g/mol |
Nombre IUPAC |
3-[2-hydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenoxy]-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol |
InChI |
InChI=1S/C42H58O4/c1-11-41(9,25-15-21-32(7)19-13-17-30(3)4)34-23-24-36(43)38(28-34)46-39-29-35(27-37(44)40(39)45)42(10,12-2)26-16-22-33(8)20-14-18-31(5)6/h11-12,17-18,21-24,27-29,43-45H,1-2,13-16,19-20,25-26H2,3-10H3/b32-21+,33-22+ |
Clave InChI |
SRYUFQNDYPIUQF-NXQGAYFCSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CCC(C)(C=C)C1=CC(=C(C=C1)O)OC2=CC(=CC(=C2O)O)C(C)(CC/C=C(\C)/CCC=C(C)C)C=C)/C)C |
SMILES |
CC(=CCCC(=CCCC(C)(C=C)C1=CC(=C(C=C1)O)OC2=CC(=CC(=C2O)O)C(C)(CCC=C(C)CCC=C(C)C)C=C)C)C |
SMILES canónico |
CC(=CCCC(=CCCC(C)(C=C)C1=CC(=C(C=C1)O)OC2=CC(=CC(=C2O)O)C(C)(CCC=C(C)CCC=C(C)C)C=C)C)C |
Sinónimos |
PELTATOL B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





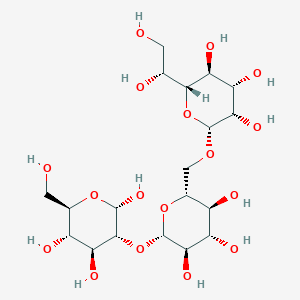

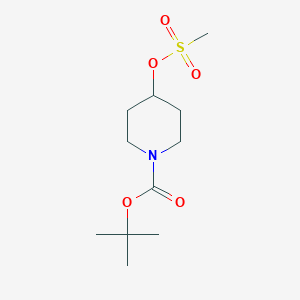

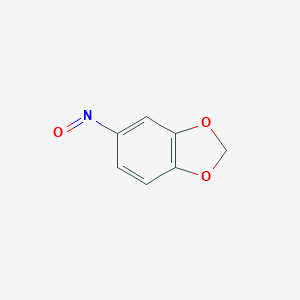
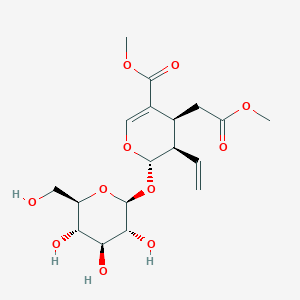
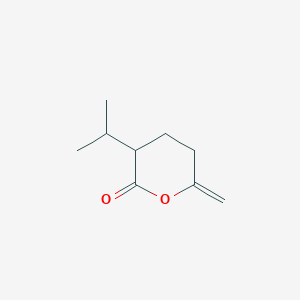
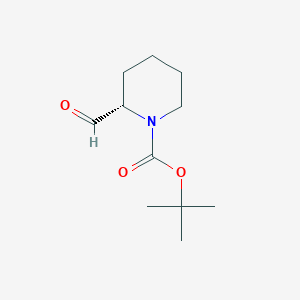


![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)
